2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-[(4-methoxyphenyl)methyl]propanamide
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Overview
Description
2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-[(4-methoxyphenyl)methyl]propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of both ethoxy and methoxy functional groups attached to phenyl rings, along with a methanesulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-[(4-methoxyphenyl)methyl]propanamide typically involves multiple steps:
Formation of the Methanesulfonamido Intermediate: The initial step involves the reaction of 4-ethoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine to form N-(4-ethoxyphenyl)methanesulfonamide.
Amide Bond Formation: The intermediate is then reacted with 4-methoxybenzylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-[(4-methoxyphenyl)methyl]propanamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.
Substitution: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, thiols, or amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-[(4-methoxyphenyl)methyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-[(4-methoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the methanesulfonamido group is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(4-Methoxyphenyl)methanesulfonamido]-N-[(4-ethoxyphenyl)methyl]propanamide
- **2-[N-(4-Ethoxyphenyl)m
Properties
Molecular Formula |
C20H26N2O5S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-[(4-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C20H26N2O5S/c1-5-27-19-12-8-17(9-13-19)22(28(4,24)25)15(2)20(23)21-14-16-6-10-18(26-3)11-7-16/h6-13,15H,5,14H2,1-4H3,(H,21,23) |
InChI Key |
VDEDCWXKMSHMDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NCC2=CC=C(C=C2)OC)S(=O)(=O)C |
Origin of Product |
United States |
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